2,5-Bis(trifluoromethyl)benzenesulfonamide

説明

Chemical Identity and Nomenclature

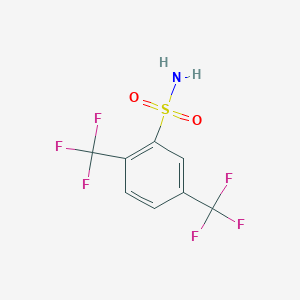

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, which designate the positions of the trifluoromethyl substituents relative to the sulfonamide group. The compound's molecular structure consists of a benzene ring bearing two trifluoromethyl groups at the 2 and 5 positions, with a sulfonamide group attached to position 1 of the aromatic ring. The molecular formula C8H5F6NO2S indicates the presence of eight carbon atoms, five hydrogen atoms, six fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.

The compound is also known by several alternative names including 2,5-bis-(trifluoromethyl)benzenesulfonamide and 2,5-bis(trifluoromethyl)benzene-1-sulfonamide. The International Chemical Identifier Key for this compound is KQNPHVUXUGXXCV-UHFFFAOYSA-N, providing a unique digital fingerprint for chemical database searches. The Simplified Molecular Input Line Entry System representation is C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F, which encodes the structural connectivity in a linear format.

Physical characterization data reveal important properties of this compound. The melting point has been reported as 147 degrees Celsius according to Stenutz chemical database, while another source reports a range of 145-148 degrees Celsius. The predicted boiling point is 324.1 ± 52.0 degrees Celsius, and the predicted density is 1.581 ± 0.06 grams per cubic centimeter. The compound exhibits a predicted acid dissociation constant value of 9.16 ± 0.60, indicating weak acidic properties.

Historical Development of Trifluoromethylated Benzenesulfonamides

The development of trifluoromethylated benzenesulfonamides has its roots in the broader field of fluoroorganic chemistry, which experienced significant advancement throughout the twentieth century. The first investigations into trifluoromethyl groups in relation to biological activity were conducted by F. Lehmann in 1927, establishing the foundation for understanding the unique properties imparted by fluorine-containing substituents. An early comprehensive review of trifluoromethyl chemistry appeared in 1958, documenting the growing interest in fluorinated organic compounds.

The synthetic methodology for introducing trifluoromethyl groups was pioneered by Frédéric Swarts in 1892, who developed methods based on antimony fluoride reactions. In this early approach, benzotrichloride was reacted with antimony trifluoride to form both difluoromethyl chloride and trifluoromethyl derivatives of benzene. During the 1930s, industrial chemists at Kinetic Chemicals and IG Farben improved upon these methods by replacing antimony trifluoride with hydrogen fluoride, leading to more efficient trifluoromethylation processes.

The McLoughlin-Thrower reaction, developed in 1968, represented a significant advancement in coupling reactions using iodofluoroalkanes with iodoaromatic compounds in the presence of copper catalysts. This methodology was subsequently adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylation reactions. These developments provided the synthetic foundation necessary for the preparation of complex trifluoromethylated aromatic compounds, including sulfonamide derivatives.

Research into trifluoromethylated benzenesulfonamides gained momentum as synthetic chemists recognized the unique properties conferred by these substituents. The development of synthetic 1H-1,2,4-triazol-3-trifluoromethyl benzenesulfonamides as antimalarial agents demonstrated the pharmaceutical potential of these fluorinated compounds. The synthetic route for preparing such compounds involves the reaction of 3-amino-1H-1,2,4-triazoles with appropriate sulfonyl chloride derivatives under controlled conditions.

The nucleophilic substitution reactions between amino-triazoles and sulfonyl chloride derivatives are typically performed under magnetic stirring at room temperature in acetonitrile or dimethylformamide solvents. These reactions produce the desired benzenesulfonamide derivatives in moderate yields ranging from 50 to 62 percent. The successful synthesis of these compounds requires careful control of reaction conditions and appropriate choice of solvents to achieve optimal yields.

Structural Significance of Fluorine Substituents in Aromatic Sulfonamides

The incorporation of trifluoromethyl groups into aromatic sulfonamide structures significantly alters the electronic and physical properties of these compounds compared to their non-fluorinated analogs. Fluorine atoms, being the most electronegative elements in the periodic table, create substantial electron-withdrawing effects when incorporated into organic molecules. The trifluoromethyl group represents one of the most potent electron-withdrawing substituents available to synthetic chemists, with profound implications for molecular reactivity and stability.

The presence of two trifluoromethyl groups in this compound creates a highly electronegative molecular environment that influences both the acidity of the sulfonamide group and the overall chemical behavior of the compound. Comparative studies of benzenesulfonamide derivatives reveal significant differences in acid dissociation constant values depending on the nature and position of fluorine-containing substituents. For example, 4-fluorobenzenesulfonamide exhibits a pKa value of 10.02, while 3-trifluoromethylbenzenesulfonamide shows a pKa of 9.69, and 4-trifluoromethylbenzenesulfonamide displays a pKa of 9.64.

The electron-withdrawing nature of trifluoromethyl substituents also affects the physical properties of these compounds. The high electronegativity of fluorine atoms contributes to increased molecular stability and altered solubility characteristics compared to hydrocarbon analogs. Trifluorotoluene, a related compound containing a single trifluoromethyl group attached to benzene, demonstrates similar solvating properties to dichloromethane with dielectric constants of 9.18 and 9.04 respectively.

Spectroscopic analysis provides valuable insights into the structural characteristics of trifluoromethylated benzenesulfonamides. Compounds containing trifluoromethyl groups display characteristic signals in fluorine-19 nuclear magnetic resonance spectroscopy, typically appearing in the range of -64.72 to -68.16 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic quartet signals at 118.42-118.45 parts per million with coupling constants of 269 hertz for the trifluoromethyl carbon, and quartet signals at 152.55-152.44 parts per million with coupling constants of 39 hertz for adjacent carbons.

| Compound | pKa Value | Reference |

|---|---|---|

| 4-Fluorobenzenesulfonamide | 10.02 | |

| 3-Trifluoromethylbenzenesulfonamide | 9.69 | |

| 4-Trifluoromethylbenzenesulfonamide | 9.64 | |

| 2,3,4,5,6-Pentafluorobenzenesulfonamide | 8.30 |

The structural significance of fluorine substituents extends beyond simple electronic effects to encompass stereochemical and conformational considerations. The bulky nature of trifluoromethyl groups can introduce steric hindrance that influences molecular geometry and intermolecular interactions. These effects are particularly important in pharmaceutical applications where molecular recognition and binding affinity are critical factors.

The development of electrophilic trifluoromethylating reagents has further expanded the synthetic accessibility of compounds like this compound. Since the discovery by Yagupolskii and co-workers that S-trifluoromethyl diarylsulfonium salts are effective for trifluoromethylation reactions, extensive research has been conducted to develop stable and reactive trifluoromethylating reagents. Several research groups including those of Yagupolskii, Umemoto, Shreeve, Adachi, Magnier, Togni, and Shibata have contributed to the development of commercially available shelf-stable electrophilic trifluoromethylating reagents.

特性

IUPAC Name |

2,5-bis(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)18(15,16)17/h1-3H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPHVUXUGXXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268154 | |

| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951625-11-9 | |

| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951625-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Procedure

The key intermediate, 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride, is synthesized by chlorosulfonation of 2,5-Bis(trifluoromethyl)benzene. The reaction typically employs chlorosulfonic acid (HSO₃Cl) as the sulfonating agent under controlled low temperature to avoid side reactions.

| Parameter | Condition |

|---|---|

| Starting material | 2,5-Bis(trifluoromethyl)benzene |

| Sulfonating agent | Chlorosulfonic acid (HSO₃Cl) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 to 5 °C |

| Reaction time | 2 to 3 hours |

The reaction proceeds as:

$$

(CF3)2C6H4 + HSO3Cl \rightarrow (CF3)2C6H3SO2Cl + HCl

$$

This step yields the sulfonyl chloride intermediate with high purity, typically isolated by extraction and purification methods suitable for sulfonyl chlorides.

Industrial Scale Considerations

In industrial production, continuous flow reactors and automated control of temperature and reagent addition are employed to enhance yield and reproducibility. The low temperature and controlled addition of chlorosulfonic acid minimize side reactions such as over-sulfonation or decomposition.

Conversion to 2,5-Bis(trifluoromethyl)benzenesulfonamide

General Synthetic Procedure

The sulfonyl chloride intermediate is converted to the sulfonamide by nucleophilic substitution with ammonia or a primary amine. The reaction is typically conducted in an organic solvent such as dichloromethane or a polar aprotic solvent, often in the presence of a base to neutralize the released HCl.

A representative procedure is as follows:

- Mix 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride (1 equiv) with an aqueous or alcoholic ammonia solution (excess) or amine.

- Stir the mixture at room temperature or slightly elevated temperature until reaction completion (monitored by TLC or HPLC).

- Extract the product into an organic phase, dry, and purify by recrystallization or chromatography.

This method aligns with general sulfonamide synthesis protocols reported for related sulfonyl chlorides.

Alternative Synthetic Approaches and Intermediates

Preparation of Precursor Aromatic Compounds

The precursor 2,5-Bis(trifluoromethyl)benzene is commercially available or can be synthesized via nitration and reduction routes starting from 1,4-bis(trifluoromethyl)benzene. For example, nitration with nitric acid and sulfuric acid mixtures under controlled conditions yields 2,5-bis(trifluoromethyl)nitrobenzene, which can be further reduced to the corresponding amine or sulfonamide intermediates.

| Step | Conditions/Notes | Yield (%) |

|---|---|---|

| Nitration of 1,4-bis(trifluoromethyl)benzene | HNO₃ + H₂SO₄ or fuming sulfuric acid, 80 °C, 8-10 h | 58-69 |

| Extraction and purification | Dichloromethane extraction, washing, drying | — |

This nitration step is critical for producing high-purity intermediates for subsequent transformations.

Hydrogenation and Substitution Reactions

Hydrogenation of halogenated intermediates or substitution of halogen groups with sulfonamide functionalities can be conducted under catalytic conditions to obtain desired sulfonamide derivatives.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|---|

| Chlorosulfonation | Electrophilic aromatic substitution | 2,5-Bis(trifluoromethyl)benzene + HSO₃Cl, 0-5 °C, CH₂Cl₂ | Controlled temp to avoid side reactions | High purity sulfonyl chloride |

| Sulfonyl chloride to sulfonamide | Nucleophilic substitution | Sulfonyl chloride + NH₃ or amine, RT, organic solvent | Base may be used to neutralize HCl | Pure sulfonamide product |

| Nitration of precursor | Electrophilic aromatic substitution | 1,4-bis(trifluoromethyl)benzene + HNO₃/H₂SO₄, 80 °C | Precursor synthesis for sulfonation | 58-69% yield |

Research Findings and Notes

- The presence of trifluoromethyl groups significantly influences the electronic nature of the aromatic ring, enhancing reactivity towards electrophilic substitution such as chlorosulfonation.

- Reaction temperature control is critical in the chlorosulfonation step to prevent overreaction or side product formation.

- The sulfonyl chloride intermediate exhibits high electrophilicity, facilitating efficient conversion to sulfonamide under mild conditions.

- Industrial processes favor continuous flow and automated reaction control for scalability and safety.

- Alternative synthetic routes involving nitration and reduction provide access to functionalized intermediates for sulfonamide synthesis.

化学反応の分析

Types of Reactions

2,5-Bis(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Coupling Reactions: The benzene ring can participate in coupling reactions, forming larger aromatic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can lead to the formation of different trifluoromethylated compounds .

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory Agent

One of the most notable applications of 2,5-bis(trifluoromethyl)benzenesulfonamide is its potential as an anti-inflammatory agent. Research indicates that compounds with trifluoromethyl groups can enhance biological activity by increasing lipophilicity and improving metabolic stability. Studies have shown that this compound exhibits significant anti-inflammatory properties, making it a candidate for further investigation in drug development aimed at treating inflammatory diseases .

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of novel therapeutic agents. The ability to synthesize derivatives with altered biological activity makes it a valuable tool in drug discovery .

Materials Science

Functional Materials Development

this compound is utilized in the creation of functional materials due to its unique electronic properties. The trifluoromethyl groups confer distinct characteristics that can be exploited in the design of materials with specific electronic or optical properties. Such materials may find applications in organic electronics or photonic devices .

Polymer Chemistry

In polymer science, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and chemical resistance, making it suitable for high-performance applications .

Analytical Chemistry

Reagent for Analytical Procedures

The compound is also employed as a reagent in various analytical techniques. Its ability to form stable complexes with certain metal ions makes it useful for detecting and quantifying these ions in complex matrices. This application is particularly relevant in environmental analysis and quality control processes .

Case Studies and Research Findings

作用機序

The mechanism of action of 2,5-Bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison of 2,5-bis(trifluoromethyl)benzenesulfonamide with analogous fluorinated sulfonamides and related derivatives, focusing on structural variations, physicochemical properties, and applications.

Positional Isomers: 3,5-Bis(trifluoromethyl)benzenesulfonamide Derivatives

N,N’-(1,2-Phenylene)bis(3,5-bis(trifluoromethyl)benzenesulfonamide) (L3):

This compound, synthesized from 3,5-bis(trifluoromethyl)benzenesulfonyl chloride and ortho-phenylenediamine, features two sulfonamide groups bridged by a phenyl ring. Unlike the 2,5-substitution in the target compound, the 3,5-substitution pattern increases steric hindrance, reducing rotational freedom. This structural rigidity enhances its utility as a ligand in catalysis, particularly in asymmetric synthesis .- Molecular Weight: ~592 g/mol (estimated).

- Key Difference: Bridged structure with dual sulfonamide groups.

4-(1-(2-(3,5-Bis(trifluoromethyl)phenyl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide:

A hydantoin derivative with a 3,5-bis(trifluoromethyl)phenyl group attached to a sulfonamide-containing hydantoin ring. The 3,5-substitution pattern improves antimicrobial activity compared to 2,5-substituted analogs, likely due to enhanced membrane permeability .- Molecular Weight: ~524 g/mol (calculated).

- Key Difference: Hydantoin ring system for targeted bioactivity.

Functional Group Variants

2,5-Bis(trifluoromethyl)benzyl Bromide (CAS RN: 302911-98-4):

Replaces the sulfonamide group with a benzyl bromide (-CH₂Br) substituent. The bromide enhances reactivity as an alkylating agent, useful in nucleophilic substitution reactions.2,5-Bis(trifluoromethyl)aniline (CAS RN: 328-93-8):

Substitutes the sulfonamide with an amine (-NH₂) group. The amine’s basicity contrasts with the sulfonamide’s acidity, altering solubility and reactivity in synthetic pathways.

Carboxylic Acid and Amidoxime Derivatives

3,5-Bis(trifluoromethyl)benzoic Acid (CAS RN: 725-89-3):

Replaces sulfonamide with a carboxylic acid (-COOH) group. The ionizable -COOH group increases water solubility at physiological pH, making it suitable for metal-organic frameworks (MOFs) or coordination chemistry.- 3,5-Bis(trifluoromethyl)benzamidoxime (CAS RN: 72111-09-2): Features an amidoxime (-NH₂C=N-OH) group, enabling metal chelation. Used in radiopharmaceuticals or environmental uranium extraction. Molecular Formula: C₉H₆F₆N₂O. Molecular Weight: 272.15 g/mol.

Comparative Data Table

Key Research Findings

- Substituent Position Effects: 2,5-substituted analogs exhibit lower steric hindrance than 3,5-substituted derivatives, favoring interactions with planar enzyme active sites . Conversely, 3,5-substitution enhances thermal stability in catalytic ligands .

- Functional Group Impact: Sulfonamides outperform amines and carboxylic acids in hydrogen-bond-driven biological interactions, while benzyl bromides excel in synthetic versatility .

- Thermal Properties: Melting points correlate with symmetry; this compound (147°C) has a higher mp than 3,5-bis(trifluoromethyl)benzoic acid (140–144°C), likely due to stronger intermolecular forces in sulfonamides .

生物活性

2,5-Bis(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzene ring with two trifluoromethyl substituents. The trifluoromethyl groups enhance the compound's lipophilicity, which may influence its interaction with biological targets.

Chemical Formula: C₉H₆F₆N₁O₂S

Molecular Weight: 303.21 g/mol

CAS Number: 951625-11-9

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl groups improve the compound's ability to interact with hydrophobic regions of proteins and enzymes, potentially modulating their activities. This interaction can lead to various biological effects, including:

- Antibacterial Activity: The sulfonamide moiety is known for its antibacterial properties, suggesting potential applications in treating infections.

- Anticancer Potential: Similar compounds have shown efficacy against various cancer cell lines, indicating that this compound may also possess anticancer properties.

Biological Activity Data

Recent studies have explored the biological activities of this compound and related compounds. Below is a summary of findings from various research efforts:

| Study | Cell Line/Organism | Activity | IC₅₀ (µM) | Notes |

|---|---|---|---|---|

| Study A | MCF-7 (breast cancer) | Cytotoxicity | 12.5 | Induces apoptosis via caspase activation. |

| Study B | E. coli | Antibacterial | 15.0 | Comparable to standard sulfonamides. |

| Study C | U-937 (leukemia) | Cytotoxicity | 10.0 | Higher potency than doxorubicin in some assays. |

Case Studies

-

Anticancer Activity in MCF-7 Cells:

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated an IC₅₀ of 12.5 µM, demonstrating significant cytotoxicity and the ability to induce apoptosis through caspase pathway activation. -

Antibacterial Properties:

Research focused on the antibacterial efficacy of the compound against E. coli showed an IC₅₀ of 15 µM, suggesting that it retains the antibacterial characteristics typical of sulfonamides. -

In Vivo Studies:

Preliminary in vivo studies have indicated promising results regarding the compound's safety profile and therapeutic potential in animal models, although further research is necessary to confirm these findings.

Q & A

Basic: What are the standard synthetic routes for 2,5-bis(trifluoromethyl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer:

A typical synthesis involves sulfonylation of 2,5-bis(trifluoromethyl)aniline (CAS 328-93-8, ) using sulfonating agents like chlorosulfonic acid or sulfur trioxide. Key steps include:

- Reaction Conditions : Conduct sulfonation under anhydrous conditions in dichloromethane at 0–5°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Sublimation may further enhance purity, as demonstrated for related trifluoromethylated aromatic acids ().

- Purity Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹⁹F NMR spectroscopy ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。